molecular formula C20H22N4O5S B11936061 Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate

Cat. No.: B11936061
M. Wt: 430.5 g/mol
InChI Key: CTQQKICGMSZCJL-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates functional groups from quinazoline and thiazole moieties, which are known for their medicinal properties. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes:

  • Quinazoline moiety : Known for various biological activities including anticancer and antimicrobial properties.
  • Thiazole ring : Associated with antibacterial and antifungal activities.

Antibacterial Activity

Research indicates that compounds containing thiazole and quinazoline structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the activity of bacterial topoisomerases, which are essential for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death.

  • Mechanism of Action : The compound may act as a dual inhibitor targeting both GyrB and ParE enzymes in bacteria like E. coli, demonstrating potent inhibitory effects with IC50 values in the nanomolar range .
  • Case Studies : In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against various Gram-positive and Gram-negative pathogens .

Anticancer Activity

Compounds with quinazoline structures have been extensively studied for their anticancer potential. This compound may exhibit similar properties:

  • Targeting Cancer Cells : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been suggested, potentially leading to reduced tumor growth .
  • Research Findings : A study reported that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Table of Biological Activities

Activity TypeMechanism of ActionIC50/MIC ValuesReference
AntibacterialInhibition of GyrB and ParE enzymes0.008 - 0.046 μg/mL
AnticancerInhibition of kinase activityVaries by cancer type
AntioxidantScavenging free radicalsSignificant activity noted

Synthesis and Modifications

The synthesis of this compound involves multiple steps to ensure high yield and purity:

  • Key Reactions : Involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines under controlled conditions.
  • Structural Modifications : Alterations in substituents can enhance solubility and bioactivity, making it crucial to explore various derivatives for optimal therapeutic effects.

Scientific Research Applications

Ethyl (S)-2-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanamido)-4-methylthiazole-5-carboxylate has shown promise in several biological applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). In vitro studies have demonstrated that certain derivatives of this compound can inhibit cancer cell proliferation effectively .
  • Neuropharmacological Applications : The compound may also interact with neurotransmitter systems, potentially acting as a modulator for receptors involved in neurological functions. This suggests its use in developing treatments for neurological disorders or conditions related to neurotransmission imbalance.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the anticancer potential of synthesized compounds derived from this compound against several cancer cell lines. Compounds showed varying degrees of effectiveness, with some achieving IC50 values indicative of strong anticancer properties .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes or receptors involved in cancer progression or neurological disorders. This dual action enhances its therapeutic profile and opens avenues for further research into combination therapies .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)

InChI Key

CTQQKICGMSZCJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C

Origin of Product

United States

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